molecular formula C19H17ClN2O2 B285143 Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate

Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate

Cat. No. B285143
M. Wt: 340.8 g/mol
InChI Key: DKVPDVJTIJZRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate, also known as CQ1, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of quinolinecarboxylates and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate is not fully understood. However, studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways such as the NF-κB and MAPK pathways. It has also been found to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate has been found to exhibit antioxidant activity and inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of anti-cancer drugs. Additionally, Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory drugs.
However, one of the limitations of using Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate in lab experiments is its relatively low yield. The synthesis method of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate yields only around 70%, which makes it difficult to obtain large quantities of the compound for further studies.

Future Directions

There are several future directions for the research of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate. One of the directions is to further investigate its mechanism of action and the signaling pathways involved in its anti-cancer and anti-inflammatory effects. Another direction is to develop more efficient synthesis methods to obtain larger quantities of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate for further studies. Additionally, future studies could investigate the potential use of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate in combination with other drugs for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate involves the reaction of 3-chloro-2-methylaniline with ethyl 3-oxo-4-quinolinecarboxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate obtained through this method is reported to be around 70%.

Scientific Research Applications

Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate has been studied for its potential use in various scientific research applications. One of the most significant applications of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate is in the field of cancer research. Studies have shown that Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to be effective against drug-resistant cancer cells.
Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to be effective against inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

ethyl 4-(3-chloro-2-methylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C19H17ClN2O2/c1-3-24-19(23)14-11-21-17-9-5-4-7-13(17)18(14)22-16-10-6-8-15(20)12(16)2/h4-11H,3H2,1-2H3,(H,21,22)

InChI Key

DKVPDVJTIJZRBH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=C(C(=CC=C3)Cl)C

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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